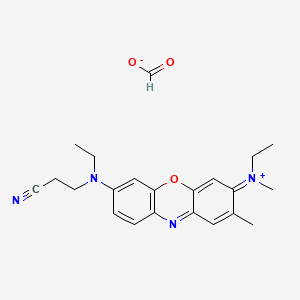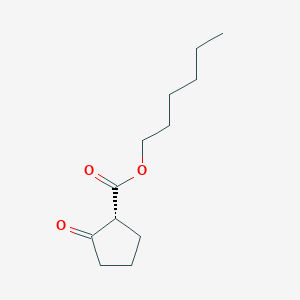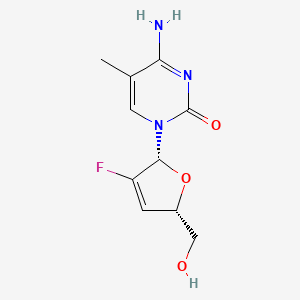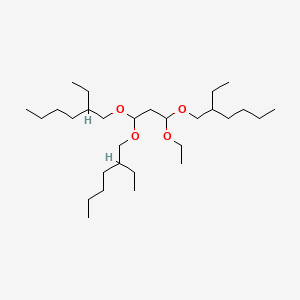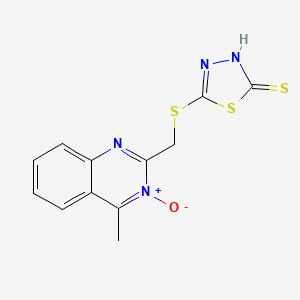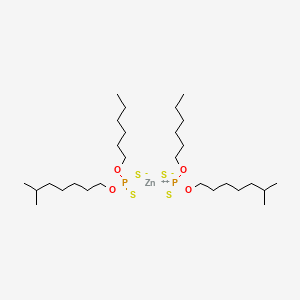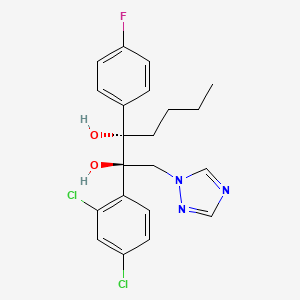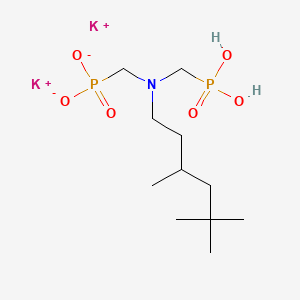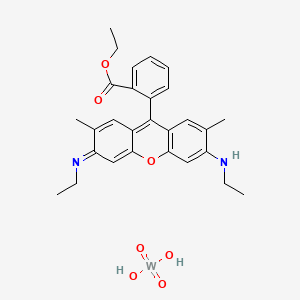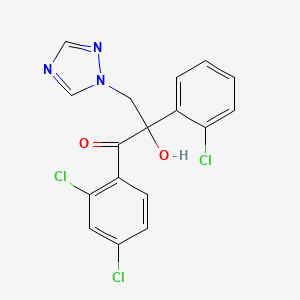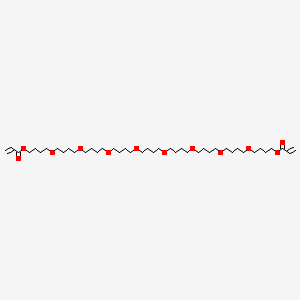
5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate is a complex organic compound with the molecular formula C42H78O12. It is known for its unique structure, which includes multiple ether linkages and acrylate groups. This compound is used in various industrial and scientific applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate typically involves the reaction of polyether diols with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Polyether diol+Acryloyl chloride→5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The product is then purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate undergoes various chemical reactions, including:
Polymerization: The acrylate groups can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding polyether diol and acrylic acid.
Addition Reactions: The double bonds in the acrylate groups can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under thermal or UV conditions.
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide are employed.
Addition Reactions: Nucleophiles such as thiols or amines are used under mild conditions.
Major Products
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: Polyether diol and acrylic acid.
Addition Reactions: Adducts with various functional groups.
科学的研究の応用
5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate is utilized in several scientific research fields:
Chemistry: As a monomer for the synthesis of advanced polymers and copolymers.
Biology: In the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: As a component in dental materials and bone cements.
Industry: In the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
作用機序
The mechanism of action of 5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate is primarily based on its ability to undergo polymerization and form cross-linked networks. The acrylate groups react with initiators to generate free radicals, which then propagate the polymerization process. The resulting polymers exhibit enhanced mechanical strength and chemical resistance.
類似化合物との比較
Similar Compounds
- Polyethylene glycol diacrylate (PEGDA)
- Polypropylene glycol diacrylate (PPGDA)
- Trimethylolpropane triacrylate (TMPTA)
Uniqueness
Compared to similar compounds, 5,10,15,20,25,30,35,40-Octaoxatetratetracontane-1,44-diyl diacrylate offers:
- Higher molecular weight : Leading to the formation of more robust polymer networks.
- Multiple ether linkages : Providing flexibility and improved solubility in various solvents.
- Enhanced reactivity : Due to the presence of multiple acrylate groups, allowing for diverse applications in polymer chemistry and materials science.
特性
CAS番号 |
93982-39-9 |
|---|---|
分子式 |
C42H78O12 |
分子量 |
775.1 g/mol |
IUPAC名 |
4-[4-[4-[4-[4-[4-[4-[4-(4-prop-2-enoyloxybutoxy)butoxy]butoxy]butoxy]butoxy]butoxy]butoxy]butoxy]butyl prop-2-enoate |
InChI |
InChI=1S/C42H78O12/c1-3-41(43)53-39-21-19-37-51-35-17-15-33-49-31-13-11-29-47-27-9-7-25-45-23-5-6-24-46-26-8-10-28-48-30-12-14-32-50-34-16-18-36-52-38-20-22-40-54-42(44)4-2/h3-4H,1-2,5-40H2 |
InChIキー |
XIRCRPNSIVRMQI-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCCCCOCCCCOCCCCOCCCCOCCCCOCCCCOCCCCOCCCCOCCCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


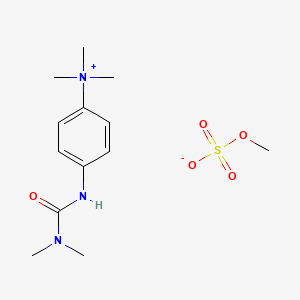
![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)
